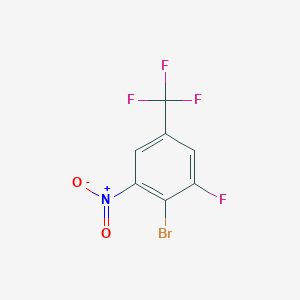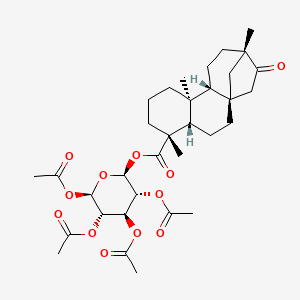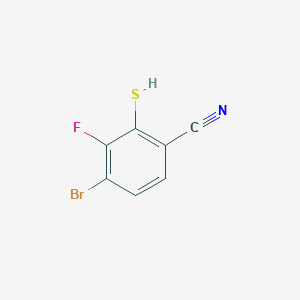
4-Bromo-3-fluoro-2-sulphanylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-sulphanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulphanyl (thiol) functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 3-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the sulphanyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to thiols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the sulphanyl group.
Major Products:
Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-sulphanylbenzonitrile has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of antimutagenic drugs and other therapeutic agents.
Industry: Used in the preparation of materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The sulphanyl group may play a crucial role in these interactions, potentially through the formation of disulfide bonds or other covalent modifications.
Comparaison Avec Des Composés Similaires
3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the sulphanyl group.
4-Bromo-2-fluorobenzonitrile: Another similar compound with different positioning of the fluorine atom.
4-Bromo-3-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulphanyl group.
Uniqueness: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile is unique due to the presence of the sulphanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Propriétés
Formule moléculaire |
C7H3BrFNS |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |
Clé InChI |
BUQTULQICLEVHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)S)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


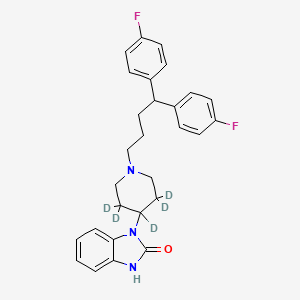
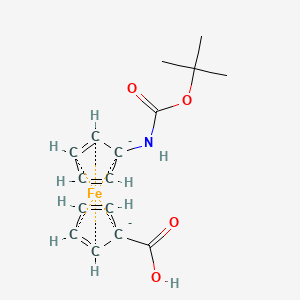
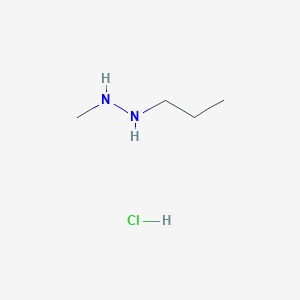
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)




![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

